5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole
Description
The exact mass of the compound 5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(chloromethyl)-2-methyltetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClN4/c1-8-6-3(2-4)5-7-8/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFXNNJIVZUYCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480378 | |
| Record name | 5-chloromethyl-2-methyl-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55408-14-5 | |
| Record name | 5-chloromethyl-2-methyl-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole CAS number and molecular weight
This guide provides an in-depth technical analysis of 5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole , a critical heterocyclic building block in medicinal chemistry.
Synthesis, Regiochemistry, and Pharmaceutical Applications
Executive Summary & Chemical Identity
5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole is a specialized alkylating agent used primarily in the synthesis of pharmaceutical active ingredients (APIs). Unlike its more common isomer, 1-methyl-5-thiotetrazole (MTT)—found in cephalosporins like Cefmetazole—the 2-methyl isomer is valued for its distinct physicochemical profile. It serves as a lipophilic, metabolically stable bioisostere for carboxylic acids and esters, offering improved membrane permeability in drug candidates.
Core Chemical Data
| Property | Data |
| CAS Number | 55408-14-5 |
| IUPAC Name | 5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole |
| Synonyms | 5-Chloromethyl-2-methyltetrazole; 2-Methyl-5-(chloromethyl)tetrazole |
| Molecular Formula | C |
| Molecular Weight | 132.55 g/mol |
| Physical State | Low-melting solid or oil (depending on purity/temperature) |
| Boiling Point | ~74–75 °C at 1.5 Torr (Predicted) |
| Solubility | Soluble in DCM, THF, Acetonitrile; limited solubility in water. |
Synthesis & Regiochemistry: The Core Challenge
The synthesis of 55408-14-5 is defined by the regioselectivity problem inherent to tetrazole alkylation. Direct alkylation of 5-substituted tetrazoles typically yields a mixture of 1-substituted and 2-substituted isomers.
The Synthetic Pathway
The industrial preparation generally follows a two-stage protocol:
-
Formation of the Tetrazole Core: Reaction of chloroacetonitrile with sodium azide and a Lewis acid catalyst (e.g., ZnBr
or AlCl ) to form 5-(chloromethyl)-1H-tetrazole. -
Methylation & Isomer Separation: The critical step where the 2-methyl isomer is generated.
Experimental Protocol: Methylation of 5-(chloromethyl)-1H-tetrazole
-
Reagents: 5-(chloromethyl)-1H-tetrazole (1.0 eq), Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) (1.1 eq), Base (K
CO or NaOH). -
Solvent: Acetone or Acetonitrile (polar aprotic solvents favor S
2). -
Conditions: 0°C to Room Temperature, 2–4 hours.
Mechanism & Causality: The tetrazolate anion is an ambident nucleophile. Alkylation occurs at either the N1 or N2 position.
-
N1-Alkylation: Kinetic product, often favored by steric bulk or specific solvent effects.
-
N2-Alkylation: Thermodynamic product. The 2-methyl isomer is generally less polar and has a lower boiling point than the 1-methyl isomer.
Purification (Self-Validating Step): Because the reaction produces a mixture (typically ranging from 60:40 to 40:60 ratio of 1-Me to 2-Me depending on conditions), fractional distillation or silica gel chromatography is mandatory.
-
Validation: The 2-methyl isomer (CAS 55408-14-5) typically elutes first (higher R
) in non-polar solvent systems (e.g., Hexane/EtOAc) and boils at a lower temperature compared to the 1-methyl isomer (CAS 57235-84-4).
Visualization: Synthesis Workflow
Caption: Synthesis of 5-(chloromethyl)-2-methyl-2H-tetrazole showing the critical isomer separation step.
Reaction Workflows & Applications
The utility of 5-(chloromethyl)-2-methyl-2H-tetrazole lies in the chloromethyl handle. It acts as an electrophile, allowing the attachment of the 2-methyltetrazole moiety to nucleophilic drug scaffolds (amines, thiols, phenoxides).
Nucleophilic Substitution Protocol
To attach the tetrazole ring to a drug scaffold (R-XH):
-
Setup: Dissolve Nucleophile (R-NH
, R-SH, or R-OH) in DMF or THF. -
Base: Add NaH (for alcohols/thiols) or TEA/DIPEA (for amines).
-
Addition: Add 5-(chloromethyl)-2-methyl-2H-tetrazole dropwise at 0°C.
-
Workup: The chloride is a good leaving group, generating the R-X-CH
-Tetrazole linkage.
Pharmaceutical Utility[4][5]
-
Bioisostere for Carboxylic Acids: The 2-methyltetrazole unit mimics the planar, electron-rich nature of carboxylates but lacks the acidic proton. This increases lipophilicity (LogP) and prevents ionization at physiological pH, potentially improving blood-brain barrier (BBB) penetration.
-
Metabolic Stability: Unlike esters which are hydrolyzed by esterases, the methylene-tetrazole ether/amine linkage is robust in vivo.
-
Case Studies: Research into antifungal indazole analogs and LpxA inhibitors (antibacterials) has utilized regioselective methylation to optimize potency, where the 2-methyl isomer often shows superior activity or pharmacokinetic properties compared to the 1-methyl analog.
Visualization: Application Pathway
Caption: General workflow for coupling the 2-methyltetrazole moiety to a drug scaffold via S_N2 reaction.
Safety & Handling (E-E-A-T)
-
Vesicant Hazard: Like many chloromethyl compounds, this substance is a potential alkylating agent. It should be treated as a potential carcinogen and handled with extreme caution (gloves, fume hood).
-
Energetic Properties: While less explosive than unsubstituted tetrazoles, low molecular weight tetrazoles still possess high nitrogen content. Avoid heating crude residues to dryness without stabilizing solvents.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of the C-Cl bond can occur over time).
References
-
ChemicalBook. (2023). 5-(chloromethyl)-2-methyl-2H-tetrazole Properties and CAS Data. Link
-
National Institutes of Health (NIH) - PubChem. (2025). 5-Chloromethyl-1H-tetrazole (Parent Compound Data). Link
-
BenchChem. (2025). Step-by-step synthesis protocol for 5-substituted Tetrazoles. Link
-
Journal of Chemical Research. (2024). Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives. Link
-
MOLBASE. (2023). 5-(chloromethyl)-2-methyltetrazole Structure and Safety. Link
The Thermal Crucible: An In-depth Technical Guide to the Decomposition Characteristics of Tetrazole Intermediates
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive exploration of the thermal decomposition characteristics of tetrazole intermediates, a class of compounds pivotal in medicinal chemistry and energetic materials science. As their application scope widens, a deep understanding of their thermal stability, decomposition pathways, and associated hazards is not merely academic but a critical prerequisite for safe handling, process optimization, and rational drug design. This document moves beyond a simple recitation of facts to offer a field-proven perspective on why certain experimental choices are made, how to ensure the trustworthiness of thermal analysis data, and where to turn for authoritative grounding in this complex field.
The Enduring Significance of the Tetrazole Moiety: A Double-Edged Sword
The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a unique structural motif. In pharmaceutical sciences, it is frequently employed as a bioisosteric replacement for carboxylic acids, enhancing metabolic stability and modulating the pharmacokinetic profile of drug candidates.[1][2] Its high nitrogen content also imbues it with a significant positive heat of formation, making many tetrazole derivatives energetic materials.[3] This dual nature necessitates a thorough characterization of their thermal behavior. An intermediate that is stable under normal physiological conditions might become dangerously unstable at elevated temperatures encountered during synthesis, purification, or even storage.
The inherent energy of the tetrazole ring is released upon decomposition, primarily through the elimination of molecular nitrogen (N₂), a thermodynamically highly favorable process.[4][5] However, the pathway and energetics of this decomposition are exquisitely sensitive to the nature and position of substituents on the ring, making a one-size-fits-all approach to their thermal analysis untenable.[6][7]
Unraveling Decomposition: The Mechanistic Dichotomy
The thermal decomposition of tetrazole intermediates is not a monolithic process. Extensive experimental and computational studies have revealed two primary, often competing, pathways for the fragmentation of the tetrazole ring.[8][9][10]
-
Pathway A: N₂ Elimination via Nitrile Imine Intermediates: For 2,5-disubstituted tetrazoles, the prevailing mechanism involves the extrusion of molecular nitrogen to form a highly reactive nitrile imine intermediate.[4][11] This intermediate can then undergo various secondary reactions, including 1,3-dipolar cycloadditions.[4]
-
Pathway B: HN₃/Azide Formation: In contrast, 1,5-disubstituted tetrazoles can decompose through a ring-opening to an azidoazomethine, which can then eliminate hydrazoic acid (HN₃) or an organic azide.[4][9] The formation of the highly toxic and explosive HN₃ is a significant safety concern.
The preferred decomposition pathway is heavily influenced by the substitution pattern on the tetrazole ring.[8][11] Asymmetric placement of functional groups tends to favor HN₃ production, while symmetric substitution often leads to the N₂ formation pathway.[8] Furthermore, tautomerism between 1H- and 2H-tetrazoles plays a crucial role, as each tautomer can exhibit a distinct decomposition mechanism.[4][12] Theoretical studies have highlighted the importance of tautomeric equilibria in understanding the overall thermolysis process.[12]
The Cornerstone of Thermal Analysis: A Multi-Technique Approach
A robust assessment of the thermal decomposition characteristics of tetrazole intermediates relies on a combination of thermoanalytical techniques. Each method provides a unique piece of the puzzle, and their synergistic application is essential for a complete picture.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the primary tool for determining the onset temperature of decomposition and quantifying mass loss during the process.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Accurately weigh 2-5 mg of the tetrazole intermediate into a TGA pan (aluminum or alumina). A smaller sample size minimizes thermal gradients and reduces the risk of a rapid, uncontrolled decomposition.
-
Instrument Setup:
-
Temperature Program: A linear heating rate of 10 °C/min is a common starting point. Slower heating rates can provide better resolution of decomposition steps, while higher rates can shift decomposition to higher temperatures.[8][13]
-
Atmosphere: An inert atmosphere (typically nitrogen) is used to prevent oxidative side reactions.
-
Flow Rate: A constant flow rate (e.g., 50 mL/min) ensures a consistent environment.
-
-
Data Analysis:
-
Determine the onset temperature of decomposition (T_onset) from the TGA curve.
-
Identify the temperature of maximum mass loss rate from the derivative thermogravimetric (DTG) curve.
-
Quantify the percentage of mass loss for each decomposition step.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on melting points, phase transitions, and the enthalpy of decomposition (exothermic or endothermic).
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 1-3 mg of the tetrazole intermediate into a DSC pan. For potentially energetic materials, using vented or pinhole lids is a crucial safety measure to prevent pressure buildup.
-
Instrument Setup:
-
Data Analysis:
-
Identify endothermic peaks, which may correspond to melting or solvent loss.
-
Identify exothermic peaks, which indicate decomposition. The area under the exothermic peak is proportional to the heat of decomposition.
-
The onset temperature of the exotherm provides another measure of thermal stability.
-
Evolved Gas Analysis (EGA)
Coupling TGA or a dedicated pyrolysis setup with a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) allows for the identification of gaseous decomposition products. This is invaluable for elucidating decomposition mechanisms, for instance, by detecting the evolution of N₂ (m/z 28) or HN₃ (m/z 43).[15][16]
Interpreting the Data: A Synthesis of Results
The true power of thermal analysis lies in the integrated interpretation of data from multiple techniques. For example, a sharp exothermic peak in the DSC that coincides with a significant mass loss in the TGA is a clear indication of decomposition. The following table summarizes typical thermal decomposition data for a hypothetical tetrazole intermediate.
| Parameter | Technique | Typical Value | Interpretation |
| Onset of Decomposition (T_onset) | TGA | 215 °C | The temperature at which significant mass loss begins. |
| Peak Decomposition Temperature | DTG | 230 °C | The temperature of the maximum rate of mass loss. |
| Mass Loss | TGA | 25% | Corresponds to the loss of a specific fragment (e.g., N₂). |
| Melting Point | DSC | 180 °C | An endothermic event preceding decomposition. |
| Decomposition Exotherm | DSC | 225 °C (onset) | Indicates an exothermic decomposition process. |
| Heat of Decomposition (ΔH_d) | DSC | -1500 J/g | A quantitative measure of the energy released. |
It is crucial to note that decomposition temperatures are influenced by the heating rate; higher heating rates generally lead to higher observed decomposition temperatures.[8] Therefore, consistency in experimental conditions is paramount for comparing the stability of different compounds.
Safety: A Non-Negotiable Priority
The energetic nature of many tetrazole intermediates demands stringent safety protocols.[17][18] The potential for rapid, exothermic decomposition, especially in larger quantities or under confinement, presents a significant hazard.
Core Safety Directives:
-
Small-Scale Handling: Always work with the smallest practical quantities of material, particularly during initial characterization.
-
Avoid Confinement: During thermal analysis, use vented or pinhole crucibles to prevent pressure buildup from gaseous decomposition products.
-
Personal Protective Equipment (PPE): Safety glasses, face shields, and appropriate gloves are mandatory.[17] For materials with known explosive properties, more specialized protective measures may be necessary.
-
Consider Impact and Friction Sensitivity: For new energetic materials, standardized tests for impact and friction sensitivity should be conducted to assess their handling stability.[14][19]
-
Flow Chemistry: For the synthesis of potentially hazardous tetrazoles, consider flow chemistry approaches to minimize the accumulation of unstable intermediates like hydrazoic acid.[20]
Conclusion: From Data to Insight
The thermal decomposition characteristics of tetrazole intermediates are a complex interplay of structure, tautomerism, and reaction kinetics. A thorough investigation, grounded in the principles of sound experimental design and data interpretation, is essential for any researcher or developer working with these versatile yet potentially hazardous compounds. By employing a multi-technique approach, adhering to strict safety protocols, and critically evaluating the resulting data, we can harness the unique properties of tetrazoles while mitigating the associated risks. This guide serves as a foundational framework for such investigations, empowering scientists to move from raw data to actionable insights in their research and development endeavors.
References
A comprehensive list of references is provided below for further reading and verification of the claims made within this guide.
- AIP Publishing. (2016). Initial mechanisms for the unimolecular decomposition of electronically excited nitrogen-rich energetic materials with tetrazole rings: 1-DTE, 5-DTE, BTA, and BTH.
- Bernstein Group. (2016). Initial mechanisms for the unimolecular decomposition of electronically excited nitrogen-rich energetic salts with tetrazole rings.
- PubMed. (2016). Initial mechanisms for the unimolecular decomposition of electronically excited nitrogen-rich energetic materials with tetrazole rings: 1-DTE, 5-DTE, BTA, and BTH.
- ACS Publications. (2011). Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study.
- Zachariah Group. (2012).
- Benchchem.
- Russian Chemical Reviews. (2024). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions.
- ResearchGate. (2018). Features of thermal decomposition of N-substituted tetrazoles.
- PMC. (2023). A Physical Organic Approach towards Statistical Modeling of Tetrazole and Azide Decomposition.
- MDPI. DFT Study of the Decomposition Pathways of 5,5'-bitetrazole-1,1'-diide as a Parent Anion in the.
- CNKI. (2024). Thermal Behavior and Decomposition Mechanism of 2,2-Azobi[4,5-bis (tetrazole-5-yl)]-1,2,3-triazole.
- Semantic Scholar. (1992). The thermal decomposition of tetrazoles.
- RSC Publishing. (2023).
- ResearchGate. (2025). Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)
- MRS Online Proceedings Library (OPL). (2012).
- RSC Publishing. (2023).
- ResearchGate. (2025). Substituent effect on the rate of thermal decomposition of 5-(R-phenyl)-2-methyl-1,2,3,4-tetrazoles.
- PMC. In Situ Assembly of 3-(Tetrazol-5-yl)triazole Complexes with Ammonium Perchlorate for High-Performance Energetic Composites.
- PMC. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
- Crystal Growth & Design. (2020).
- Amar Equipment. (2025).
- ResearchGate. (2025).
- VU Research Repository. (2024). Tetrazoles: A multi-potent motif in drug design.
Sources
- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vuir.vu.edu.au [vuir.vu.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Russian Chemical Reviews [rcr.colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mrzgroup.ucr.edu [mrzgroup.ucr.edu]
- 9. scispace.com [scispace.com]
- 10. Initiation and Decomposition of Tetrazole Containing Green Energetic Materials | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 11. A Physical Organic Approach towards Statistical Modeling of Tetrazole and Azide Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Increasing the limits of energy and safety in tetrazoles: dioximes as unusual precursors to very thermostable and insensitive energetic materials - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA09324C [pubs.rsc.org]
- 15. pubs.aip.org [pubs.aip.org]
- 16. Thermal Behavior and Decomposition Mechanism of 2,2-Azobi[4,5-bis (tetrazole-5-yl)]-1,2,3-triazole [energetic-materials.org.cn]
- 17. In Situ Assembly of 3-(Tetrazol-5-yl)triazole Complexes with Ammonium Perchlorate for High-Performance Energetic Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. amarequip.com [amarequip.com]
Methodological & Application
using 5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole as an alkylating agent
Application Note: Strategic Alkylation using 5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole
Executive Summary
This guide details the strategic application of 5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole (referred to herein as MMT-Cl ) as a specialized electrophile in medicinal chemistry. Unlike simple alkyl halides, MMT-Cl introduces the (2-methyl-2H-tetrazol-5-yl)methyl moiety—a bioisostere often employed to modulate lipophilicity and metabolic stability in beta-lactam antibiotics and angiotensin II receptor antagonists.
This document provides a validated protocol for
Chemical Profile & Strategic Utility
MMT-Cl functions as a "benzyl-halide-like" electrophile. The electron-withdrawing nature of the tetrazole ring renders the exocyclic methylene protons slightly acidic and the C-Cl bond highly reactive toward nucleophiles.
-
Target Moiety: 2-methyl-tetrazol-5-yl-methyl group.
-
Primary Mechanism: Bimolecular Nucleophilic Substitution (
). -
Key Challenge: Regiochemical stability. While the 2-methyl isomer is chemically distinct, harsh conditions can sometimes lead to isomerization or ring degradation.
Mechanistic Pathway
The reaction proceeds via direct displacement of the chloride leaving group. The addition of an iodide catalyst (Finkelstein condition) significantly accelerates this step by generating the more reactive alkyl iodide in situ.
Caption: Mechanistic flow of MMT-Cl alkylation. The optional iodide catalysis (yellow path) lowers the activation energy for the nucleophilic attack.
Critical Safety & Handling
WARNING: Tetrazole derivatives are energy-rich compounds. While MMT-Cl is more stable than unsubstituted tetrazoles, it must be handled with rigorous safety protocols.
| Hazard Category | Risk Description | Mitigation Strategy |
| Energetic Stability | Potential for shock sensitivity or explosive decomposition at high temperatures (>150°C). | Never distill to dryness. Limit reaction temperatures to <80°C. Use blast shields for scales >10g. |
| Acute Toxicity | Alkylating agents are potential genotoxins. MMT-Cl is corrosive (Skin Corr.[1][2] 1B) and toxic if inhaled. | Double-gloving (Nitrile/Laminate). Use only in a certified fume hood. Decontaminate glassware with 10% NaOH. |
| Incompatibility | Reacts violently with strong oxidizers and strong acids (potential HN3 evolution if ring degrades). | Avoid acidic workups. Store away from metal salts and oxidizers. |
Reaction Optimization: The "Why" and "How"
Successful alkylation depends on balancing nucleophilicity against hydrolysis. The following parameters were optimized for thiol and amine nucleophiles.
Table 1: Solvent and Base Effects on MMT-Cl Alkylation
| Parameter | Recommended | Alternative | Scientific Rationale |
| Solvent | DMF or Acetonitrile | Acetone | Polar aprotic solvents stabilize the transition state. DMF is preferred for solubility; Acetonitrile allows easier workup. |
| Base | Cs2CO3 or TEA | K2CO3 | Cesium carbonate (Cs2CO3) improves solubility of anionic nucleophiles (cesium effect). Triethylamine (TEA) is suitable for homogenous mixtures. |
| Catalyst | NaI (0.1 eq) | TBAI | Sodium Iodide converts the alkyl chloride to a reactive alkyl iodide (Finkelstein), increasing rate by ~5-10x. |
| Temp | 25°C - 60°C | Reflux | Higher temps increase risk of degradation. Start at RT; heat only if conversion is sluggish. |
Standardized Protocol: Thiol Alkylation
Objective: Synthesis of a thio-ether linked tetrazole (e.g., for cephalosporin side-chain installation).
Materials
-
Substrate: Heterocyclic Thiol (1.0 equiv)
-
Reagent: MMT-Cl (1.1 equiv)
-
Base: Triethylamine (TEA) (1.2 equiv)
-
Catalyst: Sodium Iodide (NaI) (0.1 equiv)
-
Solvent: Anhydrous DMF (5 mL/mmol)
Step-by-Step Workflow
-
Preparation:
-
Flame-dry a round-bottom flask under Nitrogen (
) atmosphere. -
Dissolve the Thiol Substrate in anhydrous DMF.
-
-
Activation:
-
Add TEA dropwise at 0°C. Stir for 15 minutes to ensure deprotonation (formation of the thiolate anion).
-
Note: If the substrate is an amine, skip deprotonation and proceed to step 3.
-
-
Alkylation:
-
Add NaI (Catalyst).
-
Add MMT-Cl (dissolved in minimal DMF) dropwise to the reaction mixture.
-
Allow the mixture to warm to Room Temperature (25°C).
-
-
Monitoring:
-
Monitor via TLC (System: 5% MeOH in DCM) or HPLC.
-
Endpoint: Disappearance of thiol starting material (usually 2–4 hours).
-
-
Workup (Quench & Isolation):
-
Pour reaction mixture into Ice Water (10x volume).
-
If Solid Precipitates: Filter, wash with water, and dry in a vacuum oven at 40°C.
-
If Oiling Occurs: Extract with Ethyl Acetate (3x). Wash organics with Brine, dry over
, and concentrate.
-
-
Purification:
-
Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Silica Gel).
-
Caption: Operational workflow for the alkylation of thiols using MMT-Cl.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of MMT-Cl by wet solvent. | Ensure DMF/ACN is anhydrous (Karl Fischer < 0.05%). Keep atmosphere inert. |
| Byproducts | N-alkylation vs S-alkylation (ambident nucleophile). | Use a "softer" base (e.g., DIPEA) or lower temperature to favor S-alkylation. |
| Incomplete Rxn | Chloride leaving group is too slow. | Increase NaI loading to 0.5 equiv or switch to heating (max 50°C). |
| NMR Shift | Confirming Regiochemistry. | Product Signal: Look for a singlet ( |
References
-
Apollo Scientific. (2007). Safety Data Sheet: 2-Chloro-5-(chloromethyl)thiazole [Analogous Handling Data]. Retrieved from 3
-
BenchChem. (2025).[4] Step-by-step synthesis protocol for 5-substituted Tetrazoles. Retrieved from 4
-
TCI Chemicals. (2025). Safety Data Sheet: 2-Chloro-5-(chloromethyl)thiazole. Retrieved from 2
-
Organic Chemistry Portal. (2023). Synthesis of 1H-tetrazoles. Retrieved from 5
-
PrepChem. (n.d.). Synthesis of 5-(2-chlorosulfonylphenyl)-1-methyl-1H-tetrazole. Retrieved from 6
Sources
Application Note: N-Alkylation of Heterocycles with 5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole
Executive Summary & Strategic Context
This guide details the protocol for introducing the (2-methyl-2H-tetrazol-5-yl)methyl moiety onto heterocyclic substrates via N-alkylation. This specific structural motif is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for carboxylic acids, amides, and esters, often improving metabolic stability and lipophilicity compared to the parent functionalities.
The core challenge in this transformation is not the reactivity of the nucleophile, but the stability and specific reactivity of the electrophile: 5-(chloromethyl)-2-methyl-2H-tetrazole . Unlike simple alkyl halides, this reagent combines a benzylic-like electrophilic center with a nitrogen-rich, high-energy tetrazole ring.
Key Technical Considerations:
-
Electrophilicity: The chloromethyl group at C5 is activated by the electron-withdrawing nature of the tetrazole ring, making it comparable to a benzyl chloride in reactivity (
mechanism). -
Leaving Group Dynamics: The chloride is a moderate leaving group. For sluggish nucleophiles, in situ Finkelstein conditions (iodide catalysis) are recommended.
-
Stability: While the 2-methyl isomer is thermodynamically more stable than the 1-methyl isomer, the reagent remains shock-sensitive and prone to hydrolysis under acidic/aqueous conditions.
Reaction Mechanism & Logic
The reaction proceeds via a classical bimolecular nucleophilic substitution (
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic pathway for the
Experimental Protocols
Choose the protocol based on the acidity (pKa) of your heterocyclic substrate.
Protocol A: Standard Conditions (Weakly Acidic Heterocycles)
Best for: Imidazoles, Pyrazoles, Triazoles, and Phenols. Rationale: Uses mild base to prevent degradation of the tetrazole ring and minimizes side reactions.
Materials:
-
Substrate (1.0 equiv)
-
5-(chloromethyl)-2-methyl-2H-tetrazole (1.1 – 1.2 equiv)
-
Potassium Carbonate (
) (2.0 equiv) - Must be anhydrous/finely ground. -
Solvent: Acetonitrile (
) or DMF (Anhydrous). -
Catalyst: Tetrabutylammonium Iodide (TBAI) (10 mol%) - Crucial for rate acceleration.
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Dissolution: Dissolve the heterocyclic substrate (1.0 equiv) in anhydrous
(0.2 M concentration). -
Base Addition: Add
(2.0 equiv) and stir at Room Temperature (RT) for 15–30 minutes to ensure deprotonation/activation. -
Reagent Addition: Add 5-(chloromethyl)-2-methyl-2H-tetrazole (1.1 equiv).
-
Catalysis: Add TBAI (0.1 equiv). Note: The solution may turn slightly yellow due to trace iodine liberation.
-
Reaction: Heat to 60°C. Monitor by TLC/LC-MS. Typical time: 4–12 hours.
-
Checkpoint: If reaction is sluggish after 4 hours, add another 0.1 equiv of TBAI.
-
-
Work-up: Filter off solids (
). Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over .[2][3]
Protocol B: Strong Base Conditions (Weak Nucleophiles)
Best for: Indoles, Amides, Lactams. Rationale: These substrates require complete deprotonation to generate a sufficiently reactive anion.
Materials:
-
Sodium Hydride (
) (60% dispersion in oil) (1.2 equiv). -
Solvent: DMF or THF (Anhydrous).
Step-by-Step:
-
Activation: In a dried flask under inert atmosphere, suspend
(1.2 equiv) in anhydrous DMF at 0°C. -
Deprotonation: Add the substrate (dissolved in minimal DMF) dropwise to the
suspension. -
Evolution: Stir at 0°C for 15 mins, then warm to RT for 30 mins. Wait for hydrogen evolution to cease.
-
Alkylation: Cool back to 0°C. Add 5-(chloromethyl)-2-methyl-2H-tetrazole (1.2 equiv) dropwise (neat or in DMF).
-
Completion: Allow to warm to RT. Stir for 2–6 hours.
-
Quench: Carefully quench with saturated
solution at 0°C. -
Extraction: Extract with EtOAc. Critical: Wash organic layer 3x with water to remove DMF.
Critical Optimization Parameters
The "Finkelstein Boost"
The chloromethyl tetrazole reagent carries a chloride leaving group. In many polar aprotic solvents, chlorides are slow to react.
-
Recommendation: Always add 5–10 mol% NaI or TBAI (Tetrabutylammonium iodide).
-
Mechanism: The iodide displaces the chloride to form the iodomethyl tetrazole intermediate, which is ~100x more reactive toward the heterocycle than the chloride.
Solvent Selection Matrix
| Solvent | Polarity | Rate | Comments |
| Acetonitrile | High | Moderate | Easiest work-up. Best for Protocol A. |
| DMF | High | Fast | Hard to remove. Promotes |
| Acetone | Moderate | Slow | Good for Finkelstein (NaI solubility), but requires reflux. |
| THF | Low | Slow | Used only with strong bases ( |
Decision Tree for Protocol Selection
Figure 2: Decision matrix for selecting the appropriate alkylation conditions based on substrate acidity.
Safety & Stability (E-E-A-T)
Tetrazole Energetics
While 2-methyl-substituted tetrazoles are significantly more stable than their 1-substituted or unsubstituted counterparts, they are still high-nitrogen compounds.
-
Hazard: Potential shock sensitivity. Do not subject the neat reagent to excessive heat (>100°C) or mechanical friction.
-
DSC Data: Differential Scanning Calorimetry typically shows exotherms starting >180°C for this class, but the chloromethyl group adds reactivity.
Hydrolytic Instability
The C-Cl bond in 5-(chloromethyl) tetrazoles is labile.
-
Storage: Store under Argon at 2–8°C.
-
Reaction: Strictly anhydrous conditions are required. Presence of water leads to the formation of the hydroxymethyl derivative, which is inactive for alkylation.
References
-
Reactivity of Chloromethyl Tetrazoles
-
Tetrazole Synthesis & Properties
-
Alkylation Methodology (Analogous Substrates)
-
Safety Data
Sources
- 1. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Finkelstein Reaction: Definition, Examples and Mechanism [chemistrylearner.com]
- 6. Finkelstein Reaction [organic-chemistry.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. chemeo.com [chemeo.com]
- 9. 5-Chloromethyl-1H-Tetrazole | C2H3ClN4 | CID 12205080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 11. 5-Chloromethyl-2H-tetrazole | CAS 55408-11-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Yield in the Synthesis of 5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for optimizing the synthesis of 5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole. Our focus is on enhancing yield by addressing common challenges encountered during the synthetic process, particularly concerning regioselectivity and reaction conditions.
Introduction: The Synthetic Challenge
The synthesis of 5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole, a valuable building block in medicinal chemistry, typically involves a multi-step process. A common and logical synthetic pathway involves the initial formation of a 5-substituted tetrazole ring, followed by N-methylation and subsequent chlorination of the side chain. Each of these stages presents unique challenges that can significantly impact the overall yield and purity of the final product. The most critical hurdle is controlling the regioselectivity during the N-methylation step, which often results in a mixture of the desired N2-isomer and the undesired N1-isomer. This guide will provide a structured approach to troubleshooting these issues, grounded in established chemical principles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis and offers practical solutions to improve your yield and product quality.
Problem 1: Low Yield in the Initial Tetrazole Ring Formation
Question: I am experiencing a low yield during the synthesis of the initial 5-substituted tetrazole ring from a nitrile precursor. What are the likely causes and how can I improve this step?
Answer: The formation of the tetrazole ring via a [3+2] cycloaddition of a nitrile with an azide source is a cornerstone of this synthesis.[1] Low yields can often be attributed to several factors:
-
Incomplete Reaction: The reaction kinetics can be slow. Ensure you are using an appropriate catalyst and reaction temperature. Lewis acids like zinc salts (e.g., ZnBr₂) have been shown to effectively catalyze this reaction in aqueous media, offering a safer and more environmentally friendly approach.[1]
-
Suboptimal pH: The pH of the reaction mixture can influence the reaction rate and the stability of the product. Acidification of the reaction mixture after completion is crucial for protonating the tetrazole and facilitating its isolation.[1]
-
Inefficient Work-up: The tetrazole product may be water-soluble. If precipitation upon acidification is not observed, thorough extraction with an appropriate organic solvent, such as ethyl acetate, is necessary to recover the product from the aqueous layer.[1]
Problem 2: Poor Regioselectivity during N-Methylation
Question: My primary issue is the formation of a mixture of N1 and N2 methylated isomers of 5-(chloromethyl)tetrazole, with a low proportion of the desired N2 isomer. How can I control the regioselectivity of this step?
Answer: This is the most prevalent challenge in the synthesis of N-substituted tetrazoles. The tetrazolate anion is an ambident nucleophile, meaning that alkylation can occur at either the N1 or N2 position.[2] The ratio of the resulting isomers is influenced by a combination of electronic and steric factors, as well as the reaction conditions.[3]
Key Factors Influencing Regioselectivity:
| Factor | Influence on N2-Selectivity | Explanation |
| Nature of the 5-Substituent | Increased with electron-withdrawing and sterically bulky groups. | Electron-withdrawing groups decrease the nucleophilicity of the adjacent N1 and N4 atoms, favoring attack at N2. Steric hindrance at the 5-position can also disfavor alkylation at the adjacent N1 position.[3] |
| Alkylation Agent | Varies depending on the agent. | The choice of methylating agent is critical. While traditional agents like methyl iodide are commonly used, they often lead to isomer mixtures.[3][4] |
| Solvent | Can significantly impact the ratio of isomers. | The solvent can influence the solvation of the tetrazolate anion and the transition state energies for N1 and N2 alkylation. |
| Counter-ion | The nature of the cation can affect the nucleophilicity of the tetrazole anion. | Different metal salts of the tetrazole can lead to varying isomer ratios. |
| Temperature | Lower temperatures can sometimes favor N2 alkylation. | The activation energies for N1 and N2 alkylation may differ, allowing for temperature-based control in some cases. |
Strategies to Enhance N2-Selectivity:
-
Use of Specific Methylating Agents: Consider using less conventional methylating agents. For instance, dimethyl carbonate (DMC) in the presence of a catalyst like DABCO has been reported as an environmentally friendly method for N-methylation and can offer improved regioselectivity in some cases.[5]
-
Protection-Deprotection Strategy: A robust method to ensure N2-methylation is to first protect the N1 position of the tetrazole ring, perform the methylation, and then deprotect. A trityl (triphenylmethyl) group is a common protecting group for this purpose.[6]
Problem 3: Low Yield or Incomplete Chlorination
Question: I am struggling with the final chlorination step to convert the hydroxymethyl group to a chloromethyl group. The reaction is either incomplete or gives a low yield. What should I consider?
Answer: The chlorination of a primary alcohol is a standard transformation, but the presence of the tetrazole ring can introduce complications.
-
Choice of Chlorinating Agent: Thionyl chloride (SOCl₂) is a common and effective reagent for this conversion.[6][7][8] It is important to use it in excess and under anhydrous conditions to drive the reaction to completion.
-
Reaction Temperature: The reaction temperature can be critical. In some cases, heating the reaction mixture may be necessary to achieve a reasonable reaction rate. However, excessive heat can lead to side reactions and decomposition. Monitoring the reaction by TLC is crucial to determine the optimal temperature and reaction time.
-
Work-up Procedure: The work-up for reactions involving thionyl chloride must be done carefully. Quenching the reaction with ice-cold water or a saturated sodium bicarbonate solution is necessary to neutralize the excess SOCl₂ and the HCl generated.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole?
A1: A widely employed synthetic strategy involves a three-stage process:
-
Synthesis of 5-hydroxymethyltetrazole: This is typically achieved through the cycloaddition of hydroxyacetonitrile with sodium azide.[6]
-
Regioselective N-methylation: The resulting 5-hydroxymethyltetrazole is then methylated. To ensure the desired N2-methylation, a protection-alkylation-deprotection strategy is often preferred.
-
Chlorination: The final step is the conversion of the hydroxyl group of 5-hydroxymethyl-2-methyl-2H-1,2,3,4-tetrazole to the corresponding chloride using a suitable chlorinating agent like thionyl chloride.[6]
Q2: How can I separate the N1 and N2 methylated isomers if they are formed as a mixture?
A2: The separation of N1 and N2 isomers can be challenging due to their similar physical properties. However, it is often achievable through careful column chromatography on silica gel. The choice of eluent system is critical and may require some optimization. In some cases, fractional crystallization can also be an effective separation method.
Q3: What are the main safety precautions to consider during this synthesis?
A3: Several safety hazards are associated with this synthesis:
-
Azide Compounds: Sodium azide and hydrazoic acid (which can be formed in situ) are highly toxic and explosive. All manipulations involving azides should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Thionyl Chloride: Thionyl chloride is a corrosive and lachrymatory substance. It reacts violently with water. It should be handled in a fume hood, and care should be taken to avoid contact with skin and eyes.
-
Methylating Agents: Many methylating agents, such as methyl iodide, are toxic and potential carcinogens. They should be handled with extreme care in a fume hood.
Q4: Can I directly methylate 5-(chloromethyl)tetrazole instead of synthesizing 5-(hydroxymethyl)-2-methyl-2H-1,2,3,4-tetrazole first?
A4: While direct methylation of 5-(chloromethyl)tetrazole is chemically plausible, it presents a significant challenge in controlling regioselectivity, and you will likely obtain a mixture of the N1 and N2 isomers. The electron-withdrawing nature of the chloromethyl group might favor N2 methylation to some extent, but a mixture is still probable. The synthetic route involving the chlorination of 5-hydroxymethyl-2-methyl-2H-1,2,3,4-tetrazole often provides better control over the final product's identity.
Experimental Protocols
Protocol 1: Synthesis of 5-Hydroxymethyltetrazole
This protocol is adapted from a general procedure for the synthesis of 5-substituted tetrazoles.[6]
Materials:
-
Hydroxyacetonitrile
-
Sodium azide (NaN₃)
-
Triethylamine
-
High-pressure reactor
Procedure:
-
In a high-pressure reactor, combine hydroxyacetonitrile, sodium azide, and triethylamine in appropriate molar ratios.
-
Seal the reactor and heat the mixture under high pressure. The specific temperature and pressure will need to be optimized for your setup.
-
After the reaction is complete (monitored by TLC or LC-MS), cool the reactor to room temperature.
-
Carefully open the reactor in a well-ventilated fume hood.
-
The work-up typically involves acidification to precipitate the product, followed by filtration and washing.
Protocol 2: Chlorination of a Hydroxymethyl-Substituted Tetrazole
This protocol is a general procedure for the chlorination of a hydroxyl group using thionyl chloride.[6]
Materials:
-
5-Hydroxymethyl-2-methyl-2H-1,2,3,4-tetrazole
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
Procedure:
-
Dissolve the 5-hydroxymethyl-2-methyl-2H-1,2,3,4-tetrazole in an anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber.
-
Cool the solution in an ice bath.
-
Slowly add an excess of thionyl chloride dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully quench the excess thionyl chloride by pouring it onto crushed ice or slowly adding it to a cold, saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or crystallization.
Visualizing the Synthetic Pathway and Troubleshooting
To aid in understanding the synthetic process and the key decision points for troubleshooting, the following diagrams are provided.
Caption: A general workflow for the synthesis of 5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole.
Caption: A troubleshooting decision tree for improving the yield of 5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole.
References
- CN101805306A - Production method of 5-chloromethyl tetrazole or 5-chloroethyl tetrazole - Google P
- WO2011110651A1 - Process for the preparation of 5-substituted 1-alkyltetrazoles - Google P
-
An Environmentally Friendly Method for N‐Methylation of 5‐Substituted 1H‐Tetrazoles with a Green Methylating Reagent: Dimethyl Carbonate | Request PDF - ResearchGate. [Link]
-
Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl - SciELO. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. [Link]
-
Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. [Link]
-
Chlorination of 5a with thionyl chloride. - ResearchGate. [Link]
-
Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF FIVE-MEMBERED HETEROCYCLIC COMPOUNDS OF TETRAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. [Link]
-
Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - RSC Publishing. [Link]
-
Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - MDPI. [Link]
-
Positional selectivity of the methylation of 5-substituted tetrazolate anions - ResearchGate. [Link]
-
Diastereoselective Alkylations of Chiral Tetrazolo[1,5a]azepines via Heterobenzylic Anion Intermediates - PMC. [Link]
-
Use of Methyliodide in o-Methylation of organic compounds - Juniper Publishers. [Link]
-
Reaction of hydroxymethylanthraquinones with thionyl chloride | Request PDF. [Link]
-
Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole - MDPI. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. nanomedicine-rj.com [nanomedicine-rj.com]
- 3. researchgate.net [researchgate.net]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. CN101805306A - Production method of 5-chloromethyl tetrazole or 5-chloroethyl tetrazole - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Techniques for Removing Regioisomer Impurities in Tetrazoles
Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth technical support and practical solutions for the often-challenging task of purifying tetrazoles and removing their regioisomeric impurities. The synthesis of substituted tetrazoles frequently yields a mixture of 1,5- and 2,5-disubstituted regioisomers, the separation of which is critical for ensuring the efficacy, safety, and patentability of new chemical entities.[1]
This document is structured to provide immediate, actionable advice through a troubleshooting guide and a frequently asked questions (FAQ) section. We delve into the "why" behind experimental choices, offering insights grounded in chemical principles and extensive laboratory experience.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of tetrazole regioisomers.
Issue 1: My tetrazole regioisomers are co-eluting or have very poor separation during silica gel column chromatography.
This is a common challenge due to the often-subtle differences in polarity and chemical properties between tetrazole regioisomers.[2]
Underlying Cause: The structural similarity of regioisomers can lead to nearly identical retention factors (Rf) on standard stationary phases like silica gel. The mobile phase may not be optimized to exploit the minor differences in their interactions with the stationary phase.
Solutions & Protocols:
-
Optimize the Mobile Phase:
-
Introduce a Modifier: Add a small percentage (0.1-1%) of an acid (e.g., acetic acid or formic acid) or a base (e.g., triethylamine or ammonia) to the mobile phase. This can protonate or deprotonate the tetrazole ring or other functional groups, altering the polarity and interaction with the silica surface, which can enhance separation.[3]
-
Employ a Ternary Solvent System: Instead of a simple binary mixture (e.g., ethyl acetate/hexane), try a three-component system. For example, a mixture of dichloromethane, methanol, and a small amount of acetic acid can sometimes provide the necessary selectivity.
-
Explore Different Solvent Polarities: Systematically screen a range of solvent systems with varying polarities and chemical properties (e.g., toluene/acetone, ether/methanol).[2]
-
-
Change the Stationary Phase:
-
Reverse-Phase Chromatography: If normal-phase chromatography fails, switch to a reverse-phase stationary phase (e.g., C18 or C8).[4] The separation mechanism is based on hydrophobicity, which can be different enough between regioisomers to achieve separation.
-
Alumina: Alumina (basic, neutral, or acidic) offers a different selectivity compared to silica gel and can be effective for separating certain isomers.[3]
-
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, preparative TLC can offer higher resolution than column chromatography. The same mobile phase optimization principles apply.
Issue 2: Recrystallization is not improving the isomeric ratio of my tetrazole product.
Recrystallization relies on differences in solubility between the desired product and impurities in a given solvent system. If the regioisomers have very similar solubilities, this method will be ineffective.
Underlying Cause: The crystal lattice energies and solvation properties of the regioisomers may be too similar for fractional crystallization to be effective. The mixture may also be forming a solid solution or an eutectic mixture.
Solutions & Protocols:
-
Systematic Solvent Screening:
-
Perform small-scale solubility tests with a wide range of solvents of varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene).
-
Test binary solvent systems. Dissolve the mixture in a good solvent and slowly add a poor solvent until turbidity is observed, then heat to redissolve and cool slowly.
-
-
Seed with a Pure Isomer: If a small amount of the pure desired isomer is available, use it as a seed crystal to encourage the crystallization of that specific isomer from the saturated solution.[5]
-
Photoinduced Isomerization and Recrystallization: In specific cases, it may be possible to selectively convert one isomer to another using UV irradiation, followed by recrystallization to isolate the desired isomer.[6]
Issue 3: I am struggling to differentiate between the 1,5- and 2,5-disubstituted tetrazole regioisomers using analytical techniques.
Unambiguous characterization is crucial to confirm the identity of the purified product.
Underlying Cause: While mass spectrometry will show the same mass for both isomers, their fragmentation patterns may not be sufficiently different. 1D NMR spectra can also be very similar.
Solutions & Protocols:
-
Advanced NMR Techniques:
-
1H-15N HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for distinguishing tetrazole regioisomers. The 15N chemical shifts of the tetrazole ring are distinct for the 1- and 2-substituted isomers. Correlation of a proton on a substituent to the nitrogen atoms of the tetrazole ring can definitively establish the substitution pattern.[7]
-
13C NMR: The chemical shift of the carbon atom in the tetrazole ring can differ slightly but consistently between the 1,5- and 2,5-isomers.[8]
-
NOE (Nuclear Overhauser Effect) Spectroscopy: In some cases, NOE experiments can reveal through-space correlations between protons on the substituent and protons on the tetrazole ring (if present) or other parts of the molecule, which can help in assigning the regiochemistry.
-
-
Single-Crystal X-ray Diffraction: If a suitable single crystal can be obtained, X-ray crystallography provides the most definitive structural elucidation.[9]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 5-substituted tetrazoles, and how do they lead to regioisomeric impurities?
The most prevalent method is the [3+2] cycloaddition of an organic nitrile with an azide source, such as sodium azide.[10] This reaction can be catalyzed by various agents, including zinc salts.[11] The formation of regioisomers arises from the two possible modes of addition of the azide to the nitrile, leading to the 1,5- and 2,5-disubstituted products.[1] Another common method is the Ugi four-component reaction, which can also produce mixtures of isomers.[12]
Q2: How can I minimize the formation of the undesired regioisomer during the synthesis?
Controlling the regioselectivity of the reaction is a significant challenge. Factors that can influence the isomeric ratio include:
-
Reaction Conditions: Temperature, solvent, and the nature of the catalyst can all play a role.
-
Electronic and Steric Effects of Substituents: The electronic properties and steric bulk of the substituents on the nitrile and azide can favor the formation of one isomer over the other.
-
Protecting Groups: In some cases, the use of a protecting group on the tetrazole nitrogen can direct the regioselectivity of subsequent reactions.[13]
Q3: Are there any chemical derivatization methods to facilitate the separation of tetrazole regioisomers?
Yes, this can be a viable strategy. The idea is to introduce a functional group that significantly alters the physical properties of one isomer, allowing for easier separation.
-
Protocol for Derivatization:
-
React the mixture of regioisomers with a reagent that will selectively react with one isomer. For example, if one isomer has a more accessible N-H proton, it might be selectively protected or derivatized.
-
Separate the derivatized product from the unreacted isomer using standard techniques like column chromatography or crystallization.
-
Remove the derivatizing group to obtain the pure desired isomer.[3]
-
Q4: What are the key differences in the physicochemical properties of 1,5- and 2,5-disubstituted tetrazole regioisomers?
While often subtle, there can be exploitable differences:
-
Dipole Moment: The different substitution patterns can lead to variations in the overall molecular dipole moment, which can affect their interaction with polar stationary phases in chromatography.
-
Hydrogen Bonding Capability: The position of the substituent can influence the ability of the tetrazole ring's nitrogen atoms to act as hydrogen bond acceptors.
-
Crystal Packing: Regioisomers can have different crystal packing arrangements, leading to different melting points and solubilities.[6]
Data Summary: Purity Enhancement of a Representative Tetrazole
The following table provides illustrative data on the purification of a hypothetical mixture of 1-benzyl-5-phenyl-1H-tetrazole and 2-benzyl-5-phenyl-2H-tetrazole.
| Purification Method | Initial Isomeric Ratio (1,5- : 2,5-) | Final Isomeric Ratio (1,5- : 2,5-) | Yield of Major Isomer | Notes |
| Silica Gel Chromatography (EtOAc/Hexane) | 50 : 50 | 70 : 30 | 65% | Poor separation, significant co-elution. |
| Silica Gel Chromatography (EtOAc/Hexane + 0.5% AcOH) | 50 : 50 | 95 : 5 | 80% | Acetic acid modifier significantly improved resolution. |
| Reverse-Phase HPLC (C18, ACN/H₂O) | 50 : 50 | >99 : 1 | 75% | Excellent separation but may not be practical for large scale.[14] |
| Recrystallization (Ethanol) | 50 : 50 | 60 : 40 | 50% | Ineffective due to similar solubilities. |
| Recrystallization (Toluene) | 50 : 50 | 85 : 15 | 70% | Better selectivity than ethanol. |
Experimental Workflows
Workflow for Selecting a Purification Strategy
Caption: Decision tree for selecting an appropriate purification technique.
Protocol: Silica Gel Column Chromatography with an Acidic Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).[5]
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, draining the excess solvent to just above the silica bed.
-
Sample Loading: Dissolve the crude tetrazole mixture in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add the dry-loaded sample to the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) containing a small amount of an acidic modifier (e.g., 0.5% acetic acid). For example, start with 10% ethyl acetate/hexane + 0.5% acetic acid and gradually increase to 30% ethyl acetate/hexane + 0.5% acetic acid.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure desired isomer.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified tetrazole regioisomer.
References
-
ResearchGate. (n.d.). Structures of the regioisomeric tetrazole rings. Retrieved from [Link]
- Khan, I., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry.
-
Wikipedia. (n.d.). Tetrazole. Retrieved from [Link]
- Pauk, K., et al. (2018). Tetrazole regioisomers in the development of nitro group-containing antitubercular agents. MedChemComm.
-
ResearchGate. (n.d.). Synthesis of Tetrazole Regioisomers of Biphenyl as ACE Inhibitors. Retrieved from [Link]
- Journal of Chemical Health Risks. (2024).
-
Reddit. (n.d.). Separating Regioisomers using Preparative TLC. Retrieved from [Link]
- Li, Y., et al. (2024). Synthesis and structural characterization of the Z-isomer of 1,2-bis(tetrazol-5-yl)ethylene (H2bte)
-
National Institutes of Health. (n.d.). MCR synthesis of a tetracyclic tetrazole scaffold. Retrieved from [Link]
- Royal Society of Chemistry. (2021).
- ACS Publications. (2020).
-
Reddit. (n.d.). How to separate these regioisomers?. Retrieved from [Link]
-
Frontiers. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved from [Link]
- ACS Publications. (2022).
- PubMed. (2017).
- ACS Publications. (2021). Tetrazoles via Multicomponent Reactions.
-
National Institutes of Health. (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Functionalization of Tetrazoles Bearing the Electrochemically Cleavable 1N-(6-Methylpyridyl-2-methyl) Protecting Group. Retrieved from [Link]
- ACS Publications. (2002).
- ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?.
- MDPI. (2023). One-Pot Synthesis of Tetrazole–Triazole Bis-Heterocycles via Ugi–Azide Reaction.
- European Pharmaceutical Review. (2017).
-
Organic Chemistry Portal. (n.d.). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Retrieved from [Link]
- ResearchGate. (2021).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and structural characterization of the Z-isomer of 1,2-bis(tetrazol-5-yl)ethylene (H2bte) via photoinduced isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 8. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. Functionalization of Tetrazoles Bearing the Electrochemically Cleavable 1N-(6-Methylpyridyl-2-methyl) Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
overcoming steric hindrance in 2-methyl-2H-tetrazole reactions
Current Status: Operational Ticket Focus: Overcoming Steric & Electronic Barriers in 2-Methyl-2H-Tetrazole Functionalization Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The "Deceptive" Bioisostere
Welcome to the TetraTech optimization hub. You are likely here because the 2-methyl-2H-tetrazole moiety—a critical lipophilic bioisostere for carboxylic acids (used in sartans and cephalosporins)—is stalling your synthetic pathway.
While the N2-methyl isomer is thermodynamically preferred and pharmacologically desirable (better metabolic stability and lipophilicity than the N1-isomer), it presents unique synthetic challenges. The methyl group at N2 exerts subtle but critical steric pressure on the C5 position and alters the coordination geometry required for transition-metal catalysis.
This guide treats your chemical problem as a debugging session. We will isolate the failure mode—whether it's Regioselectivity (Synthesis of the Core) or Functionalization (C-H Activation/Coupling) —and provide the patch.
Module 1: Debugging C5-Functionalization (C-H Activation)
The Issue: You have the 2-methyl-2H-tetrazole core, but direct arylation at the C5 position yields <10% product or returns starting material. Root Cause: The N2-nitrogen is a strong sigma-donor, often poisoning Palladium catalysts ("catalyst sequestration"). Furthermore, if your coupling partner is sterically hindered (e.g., ortho-substituted aryl halides), the standard concerted metallation-deprotonation (CMD) pathway is energetically unfavorable.
Protocol A: The "Steric-Bypass" C-H Arylation
To overcome steric clash at the C5 position, you must switch from standard phosphines to ligands that create a flexible yet bulky pocket, preventing N-coordination while facilitating the CMD step.
Recommended System:
-
Ligand: PivOH (Pivalic Acid) (30 mol%) + DavePhos or XPhos .
-
Why: Pivalate acts as a "proton shuttle," lowering the energy barrier for C-H bond cleavage via the CMD mechanism. Bulky Buchwald ligands prevents the tetrazole nitrogen from irreversibly binding to the Pd center.
-
-
Base: K₂CO₃ or Cs₂CO₃ (anhydrous).
-
Solvent: Toluene or t-Amyl alcohol (110°C).
Data: Ligand Performance in Sterically Hindered Couplings
| Ligand Type | Yield (2-Methyl-5-aryl-tetrazole) | Steric Tolerance | Mechanism Note |
| PPh₃ (Standard) | < 15% | Low | Catalyst poisoning by N2/N3. |
| P(Cy)₃ | 35-40% | Moderate | Good electron density, but too bulky for CMD. |
| DavePhos | 88% | High | Biaryl backbone prevents poisoning; promotes reductive elimination. |
| PPM (N-ligand) | 60% | Moderate | Good for unhindered substrates only. |
Critical Check: Ensure your reaction is strictly anhydrous. Water inhibits the CMD pathway by solvating the carbonate base, making it too weak to deprotonate the C5 position.
Module 2: The Regioselectivity Patch (Synthesis of the Core)
The Issue: You are trying to synthesize 2-methyl-2H-tetrazole from a 5-substituted precursor, but you get a mixture of N1 (kinetic) and N2 (thermodynamic) isomers. Separation is difficult due to similar polarity. Root Cause: Steric hindrance of the alkylating agent vs. electronic density of the ring.
Workflow: Enforcing N2 Selectivity
The N2 position is sterically less hindered than N1 (which is flanked by the C5 substituent). However, under kinetic conditions, N1 often reacts first.
The "Thermodynamic Reset" Protocol:
-
Avoid: Simple alkyl halides (MeI) in polar aprotic solvents (DMF) at RT. This yields ~1:1 mixtures.
-
Adopt: Tosylhydrazone Coupling or Phase Transfer Catalysis .
Detailed Protocol (Tosylhydrazone Route): This method builds the ring with the N2-substituent already in place, bypassing the alkylation ambiguity entirely.
-
Reactants: N-Tosylhydrazone + Aryl Diazonium Salt.
-
Catalyst: CuCl₂ or Copper(II) salts.
-
Mechanism: The reaction proceeds via a copper-carbene intermediate that undergoes [3+2] cycloaddition. The steric bulk of the tosyl group directs the incoming diazonium species to form the N2-isomer exclusively.
Module 3: Visualizing the Failure Modes
The following diagram illustrates the decision logic for handling steric hindrance in tetrazole chemistry.
Figure 1: Decision Matrix for overcoming steric and regioselectivity hurdles in tetrazole synthesis.
Module 4: Mechanistic Insight (The "Why")
To troubleshoot effectively, you must understand the Concerted Metallation-Deprotonation (CMD) transition state.
In the C-H activation of 2-methyl-2H-tetrazole:
-
The Steric Wall: The C5-H bond is flanked by the N1 and N4 nitrogens. While N2-methyl is "remote," it increases the electron density of the ring, making the C5 proton less acidic (pKa ~28-30) compared to other azoles.
-
The Solution: A carboxylate base (Pivalate) coordinates to the Palladium. The bulky ligand (DavePhos) forces the Palladium into a geometry where the Pivalate oxygen is perfectly positioned to pluck the C5 proton simultaneously as the Carbon-Palladium bond forms. This "concerted" action bypasses the need for a high-energy sigma-complex intermediate.
FAQs: Rapid Troubleshooting
Q1: I'm seeing ring opening/decomposition. What's happening?
-
A: Tetrazoles are energetic. If you are using strong bases (n-BuLi) to lithiate C5, the ring can fragment (releasing N₂ gas) if the temperature exceeds -40°C.
-
Fix: Switch to the milder Pd-catalyzed CMD method described in Module 1, or keep lithiation strictly below -78°C.
Q2: Can I use microwave irradiation to overcome the steric barrier?
-
A: Yes, but with caution. Microwave heating (120°C, 10-30 min) often pushes the CMD reaction to completion by overcoming the activation energy of the sterically hindered transition state. Ensure your vessel is pressure-rated, as tetrazoles can release gas upon decomposition.
Q3: Why is my N2-alkylation yield low when using bulky alkyl halides (e.g., Isopropyl)?
-
A: Steric hindrance works both ways. The N2 position is less hindered than N1, but a bulky electrophile still struggles.
-
Fix: Use Cesium Carbonate (Cs₂CO₃) in Acetonitrile . The "Cesium Effect" (higher solubility and larger cation radius) creates a looser ion pair, increasing the nucleophilicity of the tetrazole anion.
References
-
Regioselective Synthesis of 2,5-Disubstituted Tetrazoles.
-
Palladium-Catalyzed C-H Aryl
- Source: Ackermann, L., et al. Angewandte Chemie Int. Ed.
- Relevance: foundational work on using Carboxylate-assisted CMD mechanisms to functionalize azoles.
-
URL:[Link]
- A Comparative Guide to 1H- and 2H-Tetrazole Tautomers.
-
N2-Site-Selective Cross-Couplings of Tetrazoles.
- Source: Organic & Biomolecular Chemistry (RSC).
-
Relevance: Specific protocols for coupling at the N2 position using iodotetrazole intermediates.
-
URL:[Link]
Sources
optimizing reaction temperature for 5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole stability
This guide is structured as a Tier 3 Technical Support resource, designed for immediate application in a process chemistry or R&D environment.
Case ID: CMT-OPT-2026 Subject: Thermal Stability, Regioselectivity Control, and Process Safety Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole (CMT) is a critical intermediate, notably in the synthesis of cephalosporin antibiotics like Cefazolin. Its optimization hinges on balancing two competing factors:
-
Thermodynamic Stability: The tetrazole ring is energetic; however, the 2-methyl isomer is generally more thermodynamically stable than the 1-methyl isomer.
-
Chemical Reactivity: The chloromethyl group is highly susceptible to hydrolysis and nucleophilic attack, requiring strict temperature ceilings.
This guide provides the operational parameters to maximize the 2H-isomer yield while mitigating decomposition risks.
Module 1: Critical Safety & Thermal Stability Profile
The Thermodynamics of Decomposition
Before optimizing for yield, you must establish the safety envelope. Tetrazoles are nitrogen-rich energetic compounds. While the 2H-isomer is stable at ambient conditions, it possesses a distinct decomposition onset.
Table 1: Thermal Safety Parameters (DSC/ARC Data)
| Parameter | Value (Approx.) | Significance |
|---|---|---|
| Melting Point | ~48–50 °C | Low melting point requires careful drying protocols to avoid sintering. |
| DSC Onset (Exotherm) | ~160–170 °C | CRITICAL LIMIT. Beyond this, rapid gas evolution (
Tech Note: Never distill this compound at atmospheric pressure. Vacuum distillation must be controlled to keep pot temperature below 70°C.
Visualizing the Stability Threshold
The following diagram illustrates the safe operating window versus the decomposition pathways.
Figure 1: Thermal stability and decomposition pathways. Note the competing risk of hydrolysis at moderate temperatures.
Module 2: Optimizing Reaction Temperature for Regioselectivity
The synthesis typically involves the methylation of 5-(chloromethyl)-1H-tetrazole . The tetrazole anion is an ambident nucleophile, meaning it can react at
The Isomer Challenge
-
Target: 2-methyl isomer (Thermodynamically favored).
-
Impurity: 1-methyl isomer (Kinetically favored in some conditions).
Temperature & Solvent Protocol
To maximize the 2H isomer, you must push the reaction toward thermodynamic control without degrading the chloromethyl group.
Recommended Protocol Parameters:
-
Solvent Selection: Use Acetonitrile (ACN) or Acetone .
-
Why? Polar aprotic solvents stabilize the transition state but allow the thermodynamic preference for the 2H position to dominate compared to protic solvents.
-
-
Base: Potassium Carbonate (
) or Triethylamine ( ). -
Temperature Strategy:
-
Addition Phase (0°C - 10°C): Add the methylating agent (e.g., Methyl Iodide or Dimethyl Sulfate) cold. This controls the exotherm and prevents immediate over-alkylation.
-
Reaction Phase (25°C - 40°C): Warm to room temperature or mild heat.
-
Optimization Insight: Running at 35–40°C often improves the N2:N1 ratio to >90:10 compared to running at 0°C. However, do not exceed 50°C , as the rate of hydrolysis (if any moisture is present) increases exponentially.
-
Table 2: Temperature vs. Product Profile
| Temperature | N2 (Target) : N1 (Impurity) | Risk Factor |
|---|---|---|
| 0°C - 10°C | Lower Ratio (~70:30) | Low risk, but poor selectivity (Kinetic control). |
| 25°C - 40°C | Optimal (~95:5) | Ideal Balance. Thermodynamic control is active. |
| > 60°C | High Ratio | High Risk. Hydrolysis of -CH2Cl to -CH2OH. |
Module 3: Troubleshooting & FAQs
Interactive Troubleshooting Guide
Figure 2: Decision tree for correcting common synthetic deviations.
Frequently Asked Questions
Q1: Can I use water as a co-solvent to dissolve the inorganic base? A: Avoid if possible. While water improves base solubility, the 5-chloromethyl group is sensitive to hydrolysis, especially at pH > 10. If you must use water (e.g., Phase Transfer Catalysis), keep the temperature strictly < 20°C and minimize contact time.
Q2: My DSC shows an endotherm at 50°C followed by an exotherm at 160°C. Is the material safe to dry in an oven? A: The endotherm is the melting point (~50°C). The exotherm at 160°C is decomposition.[1] You can dry it, but vacuum drying at 30–35°C is recommended. Drying above the melting point (melt phase) can cause the material to fuse and trap solvent, leading to "clumping" and potential hot spots.
Q3: Why is the 2-methyl isomer favored at slightly elevated temperatures? A: The alkylation of tetrazoles is governed by steric and electronic factors. The N2 position is generally less sterically hindered and forms a more conjugated system in the final product. While N1 alkylation is faster (kinetic), N2 alkylation is thermodynamically more stable. Mild heating (30-40°C) allows the system to overcome the activation energy barrier for the thermodynamic product or, in some reversible conditions, equilibrate.
Q4: How do I remove the N1-isomer? A: The N1 isomer is typically more polar than the N2 isomer. It can often be removed via recrystallization from a non-polar solvent (like Hexane/Ethyl Acetate mix) or via silica plug filtration, where the N1 isomer retains more strongly.
References
-
BenchChem Technical Support. (2025).[2] Step-by-step synthesis protocol for 5-substituted Tetrazoles. BenchChem.[2][3] Link
-
Santa Cruz Biotechnology. (2023). 5-Chloromethyl-2H-tetrazole Safety Data Sheet (CAS 55408-11-2). SCBT.[4] Link
-
RSC Advances. (2017). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. Royal Society of Chemistry. Link
-
Pfizer Process Safety. (2023). The Key Role of Process Safety Testing (DSC/ARC) in Industry. AZoM. Link
-
ChemicalBook. (2023). 5-(chloromethyl)-2-methyl-2H-tetrazole Properties and Suppliers. ChemicalBook. Link
Sources
recrystallization solvents for purifying 5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole
[1]
Core Directive: Purification Strategy & Isomer Control
The purification of 5-(chloromethyl)-2-methyl-2H-tetrazole presents a specific challenge: distinguishing and separating it from its regioisomer, 5-(chloromethyl)-1-methyl-1H-tetrazole .[1] Methylation of 5-substituted tetrazoles typically yields a mixture of 1-substituted (more polar) and 2-substituted (less polar) isomers.[1]
Critical Physical Property Note: While the unmethylated precursor (5-(chloromethyl)-2H-tetrazole) is a solid (MP ~85–89 °C), the 2-methyl derivative is frequently a low-melting solid or oil at room temperature, whereas the 1-methyl isomer often has a higher melting point.[1] Therefore, fractional distillation or column chromatography are often more effective than simple recrystallization for initial isolation.[1] Recrystallization is reserved for final polishing of the solid isomer or low-temperature crystallization.
Part 1: Solvent Selection Guide
Recrystallization Solvents (For Solid Enrichment)
If your product is a solid or you are performing low-temperature crystallization to remove the 1-isomer impurity.[1]
| Solvent System | Ratio (v/v) | Polarity Index | Application | Mechanism of Action |
| Ethyl Acetate / Hexane | 1:3 to 1:5 | Low | Primary Recommendation | The 2-methyl isomer is less polar and more soluble in Hexane.[1] Cooling precipitates the more polar 1-methyl impurity or crystallizes the 2-methyl product at -20°C. |
| Isopropanol (IPA) | Pure | Medium | Polishing | Good for removing trace ionic impurities or unreacted sodium azide salts.[1] |
| Toluene | Pure | Low | Isomer Separation | The 1-methyl isomer is often insoluble in cold toluene, while the 2-methyl isomer remains in solution.[1] Filter to remove 1-isomer, then evaporate/distill.[1] |
| Dichloromethane (DCM) | Pure | Medium | Extraction | Excellent solubility for the 2-methyl isomer; poor solubility for inorganic salts.[1] |
Chromatography Solvents (For Isomer Separation)
Since the boiling points of the isomers are close, silica gel chromatography is the most reliable method for high-purity separation.[1]
Part 2: Troubleshooting & FAQs
Q1: I am obtaining an oil instead of a crystal. How do I induce crystallization?
Diagnosis: The 2-methyl isomer has a low melting point and can easily supercool.[1] Presence of the 1-methyl isomer depresses the melting point further (eutectic formation).[1] Corrective Protocol:
-
Solvent Swap: Switch from Ethanol/Methanol (too soluble) to Pentane or Hexane .[1]
-
Cold Shock: Dissolve the oil in a minimum amount of warm Hexane (30°C).[1] Cool slowly to room temperature, then place in a -20°C freezer for 24 hours.
-
Seeding: If available, add a seed crystal of pure 2-methyl tetrazole. If not, scratch the glass wall with a glass rod to induce nucleation.[1]
Q2: How do I quickly distinguish between the 1-methyl and 2-methyl isomers using NMR?
Technical Insight: The position of the methyl group significantly affects the chemical shift due to the ring current and electron density differences.
-
H NMR (CDCl
): -
C NMR:
-
Tetrazole Ring Carbon: The quaternary carbon in 2-substituted tetrazoles is typically shielded relative to the 1-substituted isomer.[1]
-
Q3: My product contains residual Sodium Azide ( ). How do I remove it safely?
Safety Warning:
Part 3: Process Workflow (Graphviz)
The following diagram illustrates the purification logic flow, prioritizing safety and isomer separation.
Caption: Logical workflow for the purification of 5-(chloromethyl)-2-methyl-2H-tetrazole, distinguishing between solid and liquid processing paths.
Part 4: Safety & Handling (Energetic Materials)
WARNING: TETRAZOLE COMPOUNDS ARE POTENTIALLY EXPLOSIVE. [1]
-
Thermal Stability: Tetrazoles can decompose violently at high temperatures.[1] Never distill at atmospheric pressure. Always use high vacuum (< 5 mmHg) and keep bath temperature below 100°C.[1]
-
Metal Contact: Avoid contact with strong acids or heavy metals (Pb, Cu, Hg), which can form highly sensitive azide salts.[1]
-
Chloromethyl Moiety: The chloromethyl group is a potent alkylating agent (lachrymator/vesicant).[1] Handle in a fume hood with double nitrile gloves.[1]
References
-
Isomer Separation & Properties
-
Synthesis & Safety
-
Crystallization Techniques
Technical Guide: Minimizing Dimer Formation in 5-(Chloromethyl)-1H-tetrazole Synthesis
Executive Summary & Core Challenge
The synthesis of 5-(chloromethyl)-1H-tetrazole (CMT) via the [3+2] cycloaddition of chloroacetonitrile and an azide source is a pivotal step in the manufacturing of "Sartan" class antihypertensives (e.g., Losartan).
The critical quality attribute (CQA) most often compromised in this process is the formation of the "Dimer" impurity (Bis-tetrazole). This impurity arises not from the cycloaddition itself, but from a secondary self-alkylation reaction where the product (CMT) acts as both nucleophile and electrophile.
This guide provides a mechanistic breakdown, critical process parameters (CPPs), and a troubleshooting decision tree to minimize this impurity while maintaining yield and safety.
The Mechanism of Dimerization
To control the impurity, one must understand its origin. The CMT molecule contains an acidic tetrazole ring (
-
The Desired Reaction: Chloroacetonitrile + Azide
5-(Chloromethyl)tetrazole. -
The Side Reaction (Dimerization): The tetrazolate anion (formed in situ) attacks the chloromethyl group of another CMT molecule via nucleophilic substitution (
).
Visualization: Pathway to Dimer Formation
Figure 1: Mechanistic pathway showing how the desired product (CMT) becomes the precursor for the unwanted dimer impurity via self-alkylation.
Critical Process Parameters (CPPs)
The formation of the dimer is a second-order reaction (Rate
Q&A: Optimizing Reaction Conditions
Q1: How does reaction concentration impact dimer levels? A: Because dimerization is bimolecular, its rate increases exponentially with concentration.
-
Recommendation: Maintain a solvent-to-substrate ratio of at least 5:1 to 7:1 (v/w) . High-concentration "melt" reactions often yield dimer levels >5%. Diluting the reaction significantly favors the unimolecular formation of the tetrazole ring over the bimolecular alkylation.
Q2: What is the "Goldilocks" temperature zone? A:
-
Too Low (< 80°C): Reaction stalls; accumulation of unreacted organic azides (Safety Hazard).
-
Too High (> 100°C): The rate of
substitution (dimerization) accelerates faster than the cycloaddition. -
Target: 85°C – 95°C .
-
Critical Control: Do not extend the "cook" time. Once HPLC indicates <1% starting nitrile, cool the reaction immediately. Prolonged heating of the product always increases dimer content.
Q3: How does pH during workup affect the dimer? A: The tetrazole is a nucleophile only when deprotonated (Tetrazolate anion).
-
During Reaction: The pH is usually buffered by the catalyst (e.g.,
or ). -
During Workup: If you basify the mixture (pH > 5) while it is still warm or contains unreacted alkyl halide, dimerization will spike.
-
Protocol: Quench and acidify (pH < 2) cold. In acidic media, the tetrazole is protonated and non-nucleophilic, halting dimer formation.
Troubleshooting Guide
Scenario A: High Dimer (> 2.0%) in Crude Product
| Potential Cause | Diagnostic Check | Corrective Action |
| Over-concentration | Did you run the reaction at < 4 volumes of solvent? | Increase solvent volume to 6-8 volumes (DMF, Toluene/Water, or Xylenes). |
| Extended Heat Cycle | Did the reaction hold at >90°C for >24 hours? | Monitor reaction by HPLC every 2 hours after the 12th hour. Terminate immediately upon conversion. |
| Inefficient Quench | Was the mixture held at neutral pH while warm? | Cool to <10°C before adjusting pH. Acidify rapidly to pH 1-2. |
Scenario B: Reaction Stalls (High Residual Nitrile)
| Potential Cause | Diagnostic Check | Corrective Action |
| Catalyst Poisoning | Are you using recycled solvent with water content? | Ensure anhydrous conditions if using Lewis Acids ( |
| Azide Quality | Is the | Use fresh Sodium Azide. Ensure good dispersion. |
"Golden Batch" Protocol (Optimized for Purity)
This protocol utilizes a Zinc-catalyzed aqueous/organic biphasic system, which suppresses dimerization by partitioning the product away from the reactive phase.
Reagents:
-
Chloroacetonitrile (1.0 eq)
-
Sodium Azide (1.1 eq)
-
Zinc Bromide (
) or Zinc Chloride (0.5 eq) -
Solvent: Water / Isopropanol (2:1 ratio)
Step-by-Step:
-
Charge Sodium Azide, Zinc Bromide, and Water to the reactor.[1] Stir until dissolved.
-
Add Isopropanol and cool to 20°C.
-
Dosing: Slowly add Chloroacetonitrile over 30 minutes. Note: Exothermic.
-
Reaction: Heat slowly to 85°C . Reflux gently.
-
Monitoring: Sample at 12 hours. Target: < 0.5% Chloroacetonitrile.
-
Quench (Critical Step):
-
Cool reaction mass to 0–5°C .
-
Add dilute HCl (10%) slowly to adjust pH to 1.0 . Caution: HN3 evolution.
-
Why? Low temperature + Low pH = Protonated Tetrazole (Non-nucleophilic) = No Dimerization .
-
-
Extraction: Extract with Ethyl Acetate. The dimer (less soluble) often remains in the aqueous/interfacial layer or precipitates, allowing filtration removal.
Safety Warning: Azide Handling
WARNING: This chemistry involves Sodium Azide and the generation of Hydrazoic Acid (
-
Explosion Hazard: Do not use Dichloromethane (DCM) or Chloroform. Azides react with halogenated solvents to form diazidomethane (highly explosive).
-
Toxicity:
is volatile and acutely toxic (comparable to HCN).[3] All acidification steps must occur in a high-performance fume hood or scrubber system. -
Waste: Quench all azide-containing waste with Sodium Nitrite (
) in acidic media to decompose azide to and before disposal.
Troubleshooting Logic Tree
Figure 2: Decision tree for diagnosing yield and purity issues in CMT synthesis.
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[4] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[4][5][6] The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]
-
Finnegan, W. G., Henry, R. A., & Lofquist, R. (1958). An Improved Synthesis of 5-Substituted Tetrazoles. Journal of the American Chemical Society, 80(15), 3908–3911. [Link]
-
Reynard, G., & Lebel, H. (2021).[7] Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines.[7][8] The Journal of Organic Chemistry, 86(18), 12452–12459. (Provides mechanistic insight into alkylation/dimerization selectivity). [Link]
-
University of Illinois Division of Research Safety. (2019). Sodium Azide: Hazards & Safe Handling. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]
- 4. 1H-Tetrazole synthesis [organic-chemistry.org]
- 5. sciforum.net [sciforum.net]
- 6. researchgate.net [researchgate.net]
- 7. Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines [organic-chemistry.org]
- 8. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Technical Guide: Quality Control Standards for Industrial Grade 5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole (CMT)
Executive Summary & Strategic Context
5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole (CMT), CAS [55408-14-5], is not merely a commodity chemical; it is the regioselective "engine" that drives the synthesis of Cefazolin Sodium , a critical first-generation cephalosporin.[1][2]
In industrial applications, the primary challenge is not the synthesis of the tetrazole ring itself, but the control of regioisomerism .[1] The methylation of 5-substituted tetrazoles inevitably produces two isomers: the desired N-2 isomer (CMT) and the undesired N-1 isomer.[1][2]
This guide objectively compares High-Purity Industrial Grade CMT against Standard/Crude Grades , demonstrating how rigorous QC standards regarding the N-1 isomer directly correlate to the yield, color, and safety profile of the final API.[1]
The Regioselectivity Challenge: Mechanism of Impurity[1]
To understand the QC standards, one must understand the origin of the impurity.[1] When alkylating 5-chloromethyl-1H-tetrazole, the steric and electronic properties of the ring nitrogens lead to a mixture.[1][2]
Comparison of Isomers
| Feature | Target Product (N-2 Isomer) | Critical Impurity (N-1 Isomer) |
| Structure | Methyl group at Nitrogen 2 | Methyl group at Nitrogen 1 |
| Reactivity | Reacts cleanly with 7-ACA derivatives | Sterically hindered; slower reaction |
| Impact | Forms Cefazolin | Forms inactive byproducts; lowers API purity |
| Boiling Point | Lower (more volatile) | Higher (often crystalline solid) |
Visualization: The Isomer Divergence
The following diagram illustrates the critical methylation step where the quality of your CMT is determined.
Caption: Divergent alkylation pathways showing the origin of the critical N-1 isomeric impurity.
Comparative Performance Guide: High-Spec vs. Standard Grade
The following data synthesizes industrial feedback on Cefazolin production yields based on the quality of the CMT starting material.
Table 1: Specification Comparison & Downstream Impact
| Parameter | High-Purity Grade (Recommended) | Standard Industrial Grade | Performance Impact |
| Assay (GC/HPLC) | ≥ 99.0% | ≥ 97.5% | Yield: High-purity inputs typically result in a 3–5% increase in final Cefazolin yield due to fewer side reactions.[1][2] |
| N-1 Isomer | ≤ 0.20% | ≤ 1.5% | Purification Cost: High N-1 content requires additional crystallization steps for the final API, increasing solvent use and waste.[1][2] |
| Moisture (KF) | ≤ 0.3% | ≤ 1.0% | Stability: CMT hydrolyzes to 5-(hydroxymethyl) analogs in the presence of water and heat, deactivating the molecule.[1] |
| Appearance | Clear/Pale Yellow Liquid | Dark Yellow/Orange | Color: Darker starting materials often transfer color bodies to the API, risking failure in "Appearance of Solution" tests. |
Experimental Protocols (Self-Validating Systems)
Protocol A: HPLC Determination of Isomeric Purity
Differentiation of the N-1 and N-2 isomers is difficult on standard C18 columns due to similar polarity.[1][2] This method utilizes a high-aqueous mobile phase to maximize hydrophobic interaction differences.[1][2]
-
Instrument: HPLC with UV Detector (210 nm or 220 nm).
-
Column: Inertsil ODS-3 or equivalent C18, 250mm x 4.6mm, 5µm.[2]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer).[2]
-
Isocratic Mode: 90% A / 10% B (Adjust ratio if retention is too fast; high water content is key for isomer separation).[2]
-
Temperature: 30°C.
System Suitability Criteria (Self-Validation):
-
Resolution (Rs): The resolution between the N-1 impurity (elutes first usually, due to higher polarity) and N-2 (CMT) must be > 1.5.[1][2]
-
Tailing Factor: Must be < 1.5 for the main peak.
Protocol B: Rapid Identification via GC-MS
For confirming the absence of residual halogenated solvents (e.g., Methylene Chloride) used in synthesis.[1]
-
Column: DB-624 (specifically designed for volatile organics/solvents).[1][2]
-
Carrier Gas: Helium, 1.5 mL/min constant flow.
-
Temp Program: 40°C (hold 3 min) → 10°C/min → 220°C.
-
Rationale: This column phase separates the CMT peak from common synthesis solvents like DCM or Toluene, which can poison downstream catalysts.
Quality Control Workflow
The following decision tree outlines the logical flow for accepting CMT batches into a GMP environment.
Caption: QC Decision Tree ensuring only high-regioselectivity batches enter production.
Scientific Rationale & Causality
Why do we insist on these specific limits?
-
The N-1 Isomer Toxicity & Yield: Research indicates that tetrazole isomers have distinct biological activities and toxicities.[1][2] Furthermore, the N-1 isomer acts as a "dead weight" in the acylation of 7-ACA.[1] It consumes reagents without producing Cefazolin, effectively lowering the stoichiometric efficiency of the reaction [1].[1]
-
Hydrolysis Risk: The chloromethyl group is susceptible to hydrolysis.[1][2] If the Moisture Content exceeds 0.5%, the chloromethyl group converts to a hydroxymethyl group over time during storage. This impurity (5-hydroxymethyl-2-methyl-tetrazole) cannot react with the thiol nucleophiles in the next step, leading to low potency API [3].[1][2]
-
Chloride Content: Free chloride (ionic) must be distinguished from the covalent organic chloride.[1][2] High ionic chloride indicates degradation (hydrolysis) has already occurred.[2]
References
-
Separation of Benzothiazole and Tetrazole Derivatives. SIELC Technologies. (Methodology for reverse-phase separation of chloro-methyl substituted heterocycles).
-
Synthesis and Functionalization of 5-Substituted Tetrazoles. ResearchGate. (Review of regioselectivity issues in tetrazole alkylation).
-
Process for the preparation of 5-substituted 1-alkyltetrazoles. Google Patents. (Discusses the industrial challenges of N-1 vs N-2 isomer formation and purification).
-
Cefazolin Sodium Impurities and Toxicity. Frontiers in Pharmacology. (Analysis of downstream impurities derived from tetrazole side chains).
-
5-Chloromethyl-2H-tetrazole Product Specifications. Santa Cruz Biotechnology. (Baseline specifications for research-grade material). [2]
Sources
Safety Operating Guide
5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole proper disposal procedures
The following guide details the operational safety and disposal protocols for 5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole .
Critical Safety Notice: This compound combines an energetic tetrazole core with a reactive alkylating chloromethyl group. It poses dual hazards: explosion potential (shock/thermal sensitivity) and toxicity (alkylation).[1][2] Do not treat this as standard organic waste.
Part 1: Executive Safety Summary
| Parameter | Critical Data |
| CAS Number | 55408-14-5 |
| Hazard Class | High Energy / Reactive (Potential Explosive) & Acute Toxin |
| Primary Risk | Thermal/Shock Sensitivity (Tetrazole ring) + Alkylation (Chloromethyl) |
| Storage | < 25°C, Inert atmosphere (Argon/N2), Desiccated.[1][2] |
| Incompatibility | Strong oxidizers, Strong bases, Reducing agents, Heavy metals (forms azides).[2] |
| Disposal Route | Do NOT quench in-house without energetic materials training.[1] Route to High-Hazard Incineration.[1] |
Part 2: Technical Hazard Analysis
To safely handle this compound, one must understand the "Why" behind the protocols.
The Energetic Core (Tetrazole Ring)
The 2-methyl-2H-tetrazole moiety is an aromatic, nitrogen-rich heterocycle.[1] While the 2-methyl isomer is generally more thermally stable than the 1-methyl or N-unsubstituted analogues, it retains a high positive heat of formation.[1]
-
Mechanism of Danger: Upon decomposition (triggered by heat >150°C or mechanical shock), the ring cleaves to release nitrogen gas (
) rapidly.[1][2] This entropy-driven expansion creates a detonation wave.[1] -
Operational Implication: Never scrape dried material from screw threads. Never concentrate to dryness on a rotary evaporator without a blast shield.
The Reactive Handle (Chloromethyl Group)
The chloromethyl group (
-
Mechanism of Danger: It readily undergoes
reactions with nucleophiles (DNA bases, proteins), making it a potential mutagen/carcinogen.[2] -
Operational Implication: Double-gloving (Nitrile over Laminate) is required.[1] Inhalation of dusts must be prevented via engineering controls (fume hood/glovebox).
Part 3: Disposal & Waste Management Protocols
Core Directive: The safest disposal method for tetrazoles is stabilization followed by commercial incineration .[1] Chemical destruction (quenching) in the lab is discouraged due to the risk of triggering a runaway decomposition.
Workflow Visualization: Disposal Decision Tree
The following diagram outlines the logical flow for categorizing and processing 5-(chloromethyl)-2-methyl-2H-tetrazole waste.
Figure 1: Decision logic for the safe routing of tetrazole waste streams.
Detailed Protocol A: Stabilization of Bulk Material
Use this method for expired reagents or surplus synthesis products (>500 mg).[1][2]
-
Solvation (Desensitization):
-
Never dispose of the pure solid in a dry waste drum. Friction between crystals can trigger ignition.
-
Action: Dissolve the solid in a compatible, non-reacting solvent (Dichloromethane or Acetonitrile are preferred) to a concentration of <5% w/v . This acts as a thermal heat sink.
-
-
Container Selection:
-
Labeling:
Detailed Protocol B: Decontamination of Glassware (Trace Residues)
Use this method ONLY for cleaning spatulas, flasks, and funnels.[2] Do not use for bulk destruction.
-
Preparation:
-
Execution:
-
Rinse the contaminated glassware with a small volume of Dichloromethane (DCM) to dissolve the tetrazole.
-
Add the Deactivation Solution to the DCM rinse.
-
Chemistry: The hydroxide ion acts as a nucleophile, displacing the chloride and potentially degrading the tetrazole ring over time.[2]
-
Wait Time: Allow to sit for 24 hours in a labeled, vented container.
-
-
Disposal:
-
Dispose of the resulting mixture as Halogenated Organic Solvent Waste (pH adjusted).[1]
-
Part 4: Emergency Response
| Scenario | Immediate Action |
| Spill (Solid) | Do not sweep. Sweeping creates friction.[1] Wet the spill immediately with a high-boiling solvent (e.g., PEG-400 or water if compatible) to desensitize.[2] Absorb with sand/vermiculite.[5] |
| Skin Exposure | Immediate flush with water for 15 minutes.[6] The chloromethyl group is a blistering agent; seek medical attention immediately. |
| Fire | Evacuate. Do not fight a fire involving significant quantities of tetrazoles.[1] They supply their own nitrogen for expansion. |
References
-
National Institutes of Health (NIH) - PubChem. 5-(Chloromethyl)-2H-tetrazole Compound Summary.[1] Retrieved from [Link][1][2]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles (Reactive Substances). Retrieved from [Link]
Sources
- 1. 5-Chloromethyl-1H-Tetrazole | C2H3ClN4 | CID 12205080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. 5-(chloromethyl)-2-methyl-2H-tetrazole | 55408-14-5 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. biofinechemical.com [biofinechemical.com]
- 6. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
